1-(Chloromethyl)-3-(difluoromethoxy)benzene
Overview
Description
1-(Chloromethyl)-3-(difluoromethoxy)benzene is an organic compound characterized by the presence of a chloromethyl group and a difluoromethoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-(difluoromethoxy)benzene typically involves the chloromethylation of 3-(difluoromethoxy)benzene. This process can be carried out using chloromethyl methyl ether (CMME) and a Lewis acid catalyst such as zinc chloride under controlled conditions to ensure the selective introduction of the chloromethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the removal of the chloromethyl group or the reduction of other functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions to achieve substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.
Scientific Research Applications
1-(Chloromethyl)-3-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Its derivatives may have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-(Chloromethyl)-3-(difluoromethoxy)benzene exerts its effects involves interactions with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The difluoromethoxy group can influence the compound’s electronic properties, enhancing its reactivity and stability. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
- 1-(Chloromethyl)-2-(difluoromethoxy)benzene
- 1-(Chloromethyl)-4-(difluoromethoxy)benzene
- 1-(Chloromethyl)-3-(trifluoromethoxy)benzene
Comparison: 1-(Chloromethyl)-3-(difluoromethoxy)benzene is unique due to the specific positioning of the chloromethyl and difluoromethoxy groups on the benzene ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity, making it suitable for specific applications .
Properties
IUPAC Name |
1-(chloromethyl)-3-(difluoromethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O/c9-5-6-2-1-3-7(4-6)12-8(10)11/h1-4,8H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKSXWPMSVDHDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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